molecular formula C19H22ClN3O4S B2643340 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 1251680-65-5

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2643340
CAS No.: 1251680-65-5
M. Wt: 423.91
InChI Key: FZCPCTKBQUTWCD-UHFFFAOYSA-N
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Description

2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with an azepane-sulfonyl group at position 3 and an N-(4-chlorophenyl)acetamide moiety. The azepane-sulfonyl group introduces a seven-membered ring with a sulfonyl linker, which may enhance lipophilicity and influence metabolic stability compared to smaller heterocycles. The 4-chlorophenyl acetamide moiety is structurally analogous to several pharmacologically active compounds, where the chloro substituent often improves binding affinity through hydrophobic interactions .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-15-7-9-16(10-8-15)21-18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-1-2-4-13-23/h5-11H,1-4,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCPCTKBQUTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and subsequent coupling with the chlorophenyl acetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound (Source) Core Structure Key Substituents Functional Groups
Target Compound 1,2-Dihydropyridinone Azepane-sulfonyl, 4-chlorophenyl Sulfonyl, acetamide, ketone
13a–e () Cyanoacetanilide 4-Substituted phenyl, sulfamoylphenyl Cyano, sulfonamide, ketone
AJ5d () Quinazolinone Thioether, 4-chlorophenyl Thioether, acetamide, ketone
Oxadiazole derivative () 1,2-Dihydropyridinone 1,2,4-Oxadiazole, 4-isopropylphenyl Oxadiazole, acetamide, ketone
Dichlorophenyl-pyrazolyl () Pyrazolyl 3,4-Dichlorophenyl Acetamide, dichlorophenyl, ketone

Key Observations:

  • Substituents : The azepane-sulfonyl group in the target contrasts with the sulfamoylphenyl (), thioether (), and oxadiazole () groups. Azepane’s seven-membered ring may confer greater conformational flexibility than oxadiazole’s rigid five-membered structure .
  • Chlorophenyl Moieties : The 4-chlorophenyl group in the target is structurally simpler than the 3,4-dichlorophenyl group in , which likely increases lipophilicity but may introduce steric hindrance .

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, which includes an azepane sulfonyl group and a dihydropyridine ring, suggests a diverse range of biological activities. This article reviews the biological activity associated with this compound, supported by various studies and findings.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following table summarizes some key biological activities associated with related compounds:

Activity Type Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitors of acetylcholinesterase (AChE) and urease, with IC50 values indicating potency
AnticancerPotential anticancer properties due to structural features common in known anticancer agents
Anti-inflammatoryInhibition of inflammatory pathways, similar to other sulfonamide derivatives
AntiviralSuggested antiviral action based on structural analogs

Antibacterial Activity

Research has shown that the compound exhibits moderate to strong antibacterial effects. In one study, several synthesized compounds were tested against various bacterial strains, demonstrating significant inhibition against Salmonella typhi and Bacillus subtilis. The results indicated that the presence of the azepane sulfonyl group enhances antibacterial activity compared to simpler structures.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease was highlighted in pharmacological evaluations. For instance, certain derivatives showed IC50 values as low as 0.63μM0.63\,\mu M, indicating potent enzyme inhibition capabilities. This suggests potential applications in treating conditions related to enzyme overactivity, such as Alzheimer's disease and metabolic disorders.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various synthesized sulfonamide derivatives demonstrated that those containing the azepane ring exhibited enhanced antibacterial properties compared to traditional sulfonamides. The mechanism was attributed to increased membrane permeability and interaction with bacterial ribosomes.
  • Enzyme Inhibition Study : A comprehensive evaluation of enzyme inhibitors revealed that compounds similar to this compound displayed strong AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
Synthesis involves sequential reactions, including sulfonylation of azepane, pyridinone ring formation, and coupling with 4-chlorophenylacetamide. Critical parameters include:

  • Catalysts : Use of palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
  • Temperature Control : Pyridinone cyclization requires precise thermal control (70–90°C) to avoid byproducts .
  • Design of Experiments (DoE) : Statistical optimization (e.g., factorial design) minimizes trial runs while maximizing yield and purity .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths/angles, confirming sulfonyl group geometry and pyridinone tautomerism .
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify proton environments (e.g., dihydropyridinone NH at δ 10–12 ppm) and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H23_{23}ClN3_3O4_4S) with <2 ppm error .

Basic: What in vitro assays are suitable for preliminary biological activity assessment?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2) to evaluate cytotoxicity .
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity to target proteins (KD values <10 µM suggest therapeutic potential) .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

Methodological Answer:
SAR Insights :

SubstituentPositionEffect on ActivitySource
4-Cl (phenyl)N-acetamideEnhances lipophilicity and membrane permeability
Azepane-sulfonylPyridinoneStabilizes protein-ligand interactions via H-bonding
Fluorine (vs. Cl)Para positionReduces metabolic clearance but may lower potency
Method : Synthesize analogs (e.g., 4-F, 4-CH3_3) and compare IC50_{50} values in target assays .

Advanced: How can computational modeling guide reaction mechanism elucidation?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Predict transition states for sulfonylation or cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO stabilizes intermediates) .
  • ICReDD Workflow : Combines computational path searches with experimental validation to refine mechanisms .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .
  • Structural Reanalysis : Verify compound purity via HPLC (>98%) and confirm stereochemistry (e.g., chiral HPLC) .

Advanced: What strategies address poor aqueous solubility during formulation?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Salt Formation : React with HCl or sodium to generate water-soluble salts (e.g., hydrochloride salt) .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .

Advanced: How to validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cell lines .
  • PET Radiolabeling : Synthesize 18F^{18}F-labeled analog for in vivo target occupancy studies .

Basic: What analytical methods ensure stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC-PDA Monitoring : Track degradation products (e.g., hydrolyzed pyridinone) at 254 nm .
  • Karl Fischer Titration : Measure moisture uptake in lyophilized formulations .

Advanced: How to design experiments for scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Use continuous reactors for hazardous steps (e.g., sulfonylation) to improve safety and scalability .
  • Process Analytical Technology (PAT) : Implement inline IR spectroscopy for real-time reaction monitoring .
  • QbD (Quality by Design) : Define critical quality attributes (CQAs) and optimize parameters via risk assessment matrices .

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